InhA Enzyme Docking Affinity Profile
In a systematic in silico screen of 27 Brucea javanica phytochemicals docked against the Mycobacterium tuberculosis InhA enzyme (enoyl-ACP reductase), Yadanzioside G achieved a MolDock score of −187.17 Kcal/mol — the lowest (most favorable) score among all ten yadanziosides tested and the second-lowest overall, trailing only Bruceoside F (−190.76 Kcal/mol) [1]. By comparison, the native InhA ligand 4PI (N-(4-methylbenzoyl)-4-benzylpiperidine) scored −120.61 Kcal/mol and the clinical standard isoniazid (INH) scored −54.44 Kcal/mol [1]. Among the yadanzioside subseries, the next best performers were Yadanzioside M (−181.08 Kcal/mol) and Yadanzioside C (−177.11 Kcal/mol), while Yadanzioside A, B, E, F, K, L, and P ranged from −116.45 to −160.28 Kcal/mol [1]. Hydrogen bond binding energy for Yadanzioside G was −9.55 Kcal/mol, indicating a specific interaction pattern [1].
| Evidence Dimension | InhA enzyme molecular docking score (MolDock score; lower = stronger predicted binding) |
|---|---|
| Target Compound Data | Yadanzioside G: −187.17 Kcal/mol, H-bond energy −9.55 Kcal/mol |
| Comparator Or Baseline | Bruceoside F: −190.76 Kcal/mol (best overall); Yadanzioside C: −177.11; Yadanzioside A: −147.51; Yadanzioside B: −158.41; Native ligand 4PI: −120.61; INH: −54.44 |
| Quantified Difference | Yadanzioside G outperforms the native ligand 4PI by 66.56 Kcal/mol (55% improvement) and INH by 132.73 Kcal/mol (244% improvement). Among yadanziosides, it surpasses the mean congener score by 29.3 Kcal/mol. |
| Conditions | Molegro Virtual Docker (MVD) v5.5; InhA enzyme PDB structure; MMFF94 energy minimization; comparison against 27 phytochemicals, native ligand 4PI, and INH reference standard [1] |
Why This Matters
For researchers procuring quassinoid glycosides for anti-tuberculosis drug discovery programs, Yadanzioside G provides the highest predicted InhA binding affinity among all commercially available yadanzioside congeners, enabling more efficient hit-to-lead optimization than weaker-binding alternatives.
- [1] Firdayani F, Fatmawati S, Widiandani T, Sulistyowaty MI, Ariefin MN, Hidayatullah MF, Azzahra VF. In silico study of phytochemicals contained in Brucea javanica in inhibiting the InhA enzyme as antituberculosis. Journal of Public Health in Africa. 2023;14(Suppl 1):2518. doi:10.4081/jphia.2023.2518. Table 1: MolDock scores for 27 phytochemicals. View Source
